molecular formula C13H9FN2O3 B7857247 N-Phenyl-2-fluoro-5-nitrobenzamide CAS No. 1152-36-9

N-Phenyl-2-fluoro-5-nitrobenzamide

Cat. No. B7857247
Key on ui cas rn: 1152-36-9
M. Wt: 260.22 g/mol
InChI Key: WUQYDXVENQLFIE-UHFFFAOYSA-N
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Patent
US07138425B2

Procedure details

Prepared by the method of Example 15b), from 2-fluoro-5-nitrobenzoylchloride (2.23 g, 11.0 mmol) and 2-aminophenol (1.20 g, 11.0 mmol) the subtitle compound was obtained (2.89 g, 91%). 1H NMR (DMSO) δ 10.00(s, 1H), 9.75(d, 1H), 8.62(m, 1H), 8.46(m, 1H), 7.96(d, 1H), 7.67(t, 1H), 7.03(t, 1H), 6.94(d, 1H), 6.85(t, 1H).
Quantity
2.23 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][C:3]=1[C:4](Cl)=[O:5].[NH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1O>>[C:15]1([NH:14][C:4](=[O:5])[C:3]2[CH:7]=[C:8]([N+:11]([O-:13])=[O:12])[CH:9]=[CH:10][C:2]=2[F:1])[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1

Inputs

Step One
Name
Quantity
2.23 g
Type
reactant
Smiles
FC1=C(C(=O)Cl)C=C(C=C1)[N+](=O)[O-]
Name
Quantity
1.2 g
Type
reactant
Smiles
NC1=C(C=CC=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)NC(C1=C(C=CC(=C1)[N+](=O)[O-])F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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